molecular formula C13H11NO B1619889 Formanilide, o-phenyl- CAS No. 5346-21-4

Formanilide, o-phenyl-

Cat. No. B1619889
CAS RN: 5346-21-4
M. Wt: 197.23 g/mol
InChI Key: RRZDVIMOCJVZLI-UHFFFAOYSA-N
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Description

Formanilide, also known as N-phenylformamide , is a simple aromatic molecule that exhibits a peptide bond. The peptide bond, represented as –NH–C(O)–, plays a crucial role in nature, serving as the foundation for binding different amino acids during protein formation . Formanilide is a secondary amide, making it an excellent model for studying conformational isomerism related to the peptide group and large amplitude motions associated with this functional group.


Molecular Structure Analysis

Formanilide exists as a mixture of trans and cis isomers. The trans isomer (with C_s symmetry) is planar, while the cis isomer (with C_1 symmetry) has a twisted structure. In the cis isomer, the amide group is rotated by approximately 36.7° relative to the phenyl ring. The amide bond –NH–C(O)– is planar in the trans formanilide and somewhat nonplanar in the cis isomer .

Scientific Research Applications

Spectroscopy and Structural Analysis

  • Free-Jet Rotational Spectroscopy : Formanilide's rotational spectrum has been investigated using free-jet millimeter-wave absorption spectroscopy, particularly focusing on the conformer with the formyl hydrogen anti to the phenyl group. This study includes measurements of several rotational transitions for both normal and ND isotopic species, emphasizing the coplanar nature of all atoms in the peptidic group to the ring (Ottaviani et al., 2001).

  • Conformational Equilibrium and Isomerism : Investigations have shown the existence of cis and trans isomers of formanilide, with studies on gas-phase conformations and relative stabilities. These studies reveal insights into the structural dynamics and energetic aspects of the isomers (Manea et al., 1997); (Blanco et al., 2005).

  • Molecular Structure and Stability : Gas-phase electron diffraction and quantum chemical studies have been used to determine the molecular structure and relative stability of trans and cis isomers of formanilide, providing insights into the structural parameters and bond dissociation energies (Marochkin & Dorofeeva, 2013).

properties

IUPAC Name

N-(2-phenylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZDVIMOCJVZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formanilide, o-phenyl-

CAS RN

5346-21-4
Record name Formanilide, o-phenyl-
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2'-PHENYLFORMANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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